![molecular formula C18H19N5O2S B11001136 N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11001136.png)

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

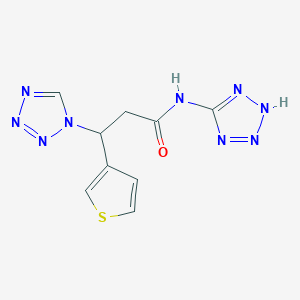

N-(1H-Indol-5-yl)-2-[6-oxo-3-(Thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Indol-Rest, einen Pyridazinon-Ring und eine Thiomorpholin-Gruppe, die zu ihren vielfältigen chemischen Eigenschaften und biologischen Aktivitäten beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1H-Indol-5-yl)-2-[6-oxo-3-(Thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des Indol-Derivats: Der Indol-Rest kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Synthese des Pyridazinon-Rings: Der Pyridazinon-Ring kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder Ketocarbonsäuren gebildet werden.

Einführung der Thiomorpholin-Gruppe: Thiomorpholin kann durch nukleophile Substitutionsreaktionen eingeführt werden, bei denen eine geeignete Abgangsgruppe am Pyridazinon-Ring durch die Thiomorpholin-Gruppe ersetzt wird.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Indol-Derivats mit dem Pyridazinon-Thiomorpholin-Zwischenprodukt unter Verwendung von Amidbindungsbildungstechniken, wie z. B. Peptidkupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Chromatographie und Rekristallisation umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Synthesis of the Pyridazinone Ring: The pyridazinone ring can be formed by cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Thiomorpholine Group: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone ring is replaced by the thiomorpholine group.

Coupling Reactions: The final step involves coupling the indole derivative with the pyridazinone-thiomorpholine intermediate using amide bond formation techniques, such as peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1H-Indol-5-yl)-2-[6-oxo-3-(Thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indol- und der Pyridazinon-Ring können unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Thiomorpholin-Gruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Oxidation: Oxidierte Derivate des Indol- und des Pyridazinon-Rings.

Reduktion: Reduzierte Formen der Verbindung, die möglicherweise zur Bildung von sekundären Aminen oder Alkoholen führen.

Substitution: Substituierte Produkte, bei denen die Thiomorpholin-Gruppe durch andere Nukleophile ersetzt wird.

Wissenschaftliche Forschungsanwendungen

N-(1H-Indol-5-yl)-2-[6-oxo-3-(Thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, anticancerogenen und entzündungshemmenden Eigenschaften.

Medizin: Als potenzieller Therapeutikum erforscht, da es mit verschiedenen biologischen Zielstrukturen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Indol-5-yl)-2-[6-oxo-3-(Thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass der Indol-Rest mit Serotoninrezeptoren interagiert, während der Pyridazinon-Ring bestimmte Enzyme hemmen kann. Die Thiomorpholin-Gruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so ihre Interaktion mit zellulären Zielstrukturen erleichtern. Insgesamt werden die Wirkungen der Verbindung durch Modulation der Rezeptoraktivität, Hemmung von Enzymen und Veränderung von zellulären Signalwegen vermittelt.

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes. The thiomorpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Overall, the compound’s effects are mediated through modulation of receptor activity, enzyme inhibition, and alteration of cellular signaling pathways.

Eigenschaften

Molekularformel |

C18H19N5O2S |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

N-(1H-indol-5-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C18H19N5O2S/c24-17(20-14-1-2-15-13(11-14)5-6-19-15)12-23-18(25)4-3-16(21-23)22-7-9-26-10-8-22/h1-6,11,19H,7-10,12H2,(H,20,24) |

InChI-Schlüssel |

UAYXKLDUVHAVFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B11001057.png)

![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11001063.png)

![N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11001073.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11001087.png)

![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001095.png)

![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11001101.png)

![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)

![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)